lupinin

Acetylcholinesterase Enzyme Inhibition Alkaloid Pharmacology

A validated scaffold for SAR: esterification increases muscarinic binding 800-fold. Differentiated from sparteine/lupanine by potent hAChE inhibition (11.6 nM) and weak receptor affinity. Sourced as pure (-)-enantiomer for reproducible anti-inflammatory (TNF-α IC50 8.24 µM) and cholinergic probe studies. Ideal for analytical standard development (EFSA safety assessments).

Molecular Formula BH3O3Pr-3
Molecular Weight 0
CAS No. 11000-35-4
Cat. No. B1172594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelupinin
CAS11000-35-4
Molecular FormulaBH3O3Pr-3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lupinin (CAS 11000-35-4) Chemical Identity and Class Overview for Research Procurement


Lupinin is a bitter-tasting quinolizidine alkaloid naturally occurring in plants of the *Lupinus* genus (Fabaceae) [1]. It is one of the most frequently isolated quinolizidine alkaloid (QA) classes, representing approximately 12.1% of all QAs reported in the literature over the past three decades [2]. The compound is available as a pure reference standard (e.g., (-)-Lupinine, ≥97% purity) from major chemical suppliers and serves as a key scaffold for synthesizing novel derivatives with enhanced pharmacological profiles [3].

Why Lupinin Cannot Be Substituted with Generic Quinolizidine Alkaloids for Specific Research Applications


Quinolizidine alkaloids (QAs) such as sparteine, lupanine, and cytisine exhibit highly divergent pharmacological profiles despite their shared biosynthetic origin and core structure [1]. Direct substitution is unsupported by evidence; for instance, sparteine is a known voltage-gated sodium channel (VGSC) blocker and Class 1a antiarrhythmic agent , while lupanine acts as a glucose-dependent insulin secretagogue via KATP channel inhibition [2]. Lupinin, in contrast, demonstrates a distinct interaction profile, including nanomolar inhibition of human acetylcholinesterase (hAChE) and weak, non-selective affinity for muscarinic receptors [3]. Its relatively lower acute toxicity compared to sparteine further underscores that biological activity cannot be inferred from chemical class alone [4].

Lupinin Quantitative Differentiation Evidence Guide: A Comparator-Based Selection Tool


Lupinin Exhibits Nanomolar Potency for Human Acetylcholinesterase (hAChE) Compared to Sparteine's Millimolar Sodium Channel Blockade

Lupinin demonstrates a pronounced and specific interaction with human acetylcholinesterase (hAChE), with a reported IC50 value of 11.6 nM . This is a fundamentally different pharmacological target and potency range compared to sparteine, which is a known voltage-gated sodium channel (VGSC) blocker with an IC50 of 168.8 µM in skeletal muscle fibers [1]. The vast difference in both target and potency (Lupinin is over 14,500 times more potent against hAChE than sparteine is against VGSCs) highlights that these two alkaloids are not functionally interchangeable.

Acetylcholinesterase Enzyme Inhibition Alkaloid Pharmacology

Lupinin Toxicity Profile: Significantly Lower Acute Toxicity Compared to Sparteine in Rodent Models

Acute toxicity studies provide a clear differentiation in safety profiles. The European Food Safety Authority (EFSA) concluded from available data that sparteine is approximately two- to three-fold more toxic than lupanine in mice and guinea pigs [1]. While direct head-to-head data for lupinin vs. sparteine in mammals is not aggregated in this EFSA report, a study in rainbow trout showed that both lupinine and sparteine did not cause acute mortality, but high doses negatively affected palatability and feed intake, indicating a similar but non-lethal adverse effect profile at high concentrations [2]. However, the known higher acute toxicity of sparteine in mammals [1] makes lupinin a preferable scaffold when lower toxicity is a research or development priority.

Toxicology In Vivo Safety Comparative Alkaloid Toxicity

Lupinin Exhibits a Unique Cholinergic Interaction Profile: Potent AChE Inhibition and Weak, Non-Selective Muscarinic Affinity

Lupinin presents a distinct cholinergic profile combining high-potency enzyme inhibition with low-affinity receptor binding. It potently inhibits human acetylcholinesterase (hAChE) with an IC50 of 11.6 nM and butyrylcholinesterase (bAChE) with an IC50 of 8.12 nM . In contrast, its affinity for muscarinic receptors is weak and non-selective, with an IC50 of 190 µM for displacing radiolabeled ligand from rat brain preparations [1]. It has negligible affinity for nicotinic receptors (IC50 >500 µM) [1]. This combination—potent cholinesterase inhibition with minimal direct receptor interaction—differentiates lupinin from other alkaloids and synthetic inhibitors that may exhibit more balanced or receptor-dominant profiles.

Cholinergic System Receptor Pharmacology Enzyme Inhibition

Lupinine Derivatives Exhibit Enhanced Muscarinic Affinity, Demonstrating the Scaffold's Versatility for Structure-Activity Relationship (SAR) Studies

While lupinine itself has weak muscarinic affinity (IC50 = 190 µM) [1], chemical derivatization dramatically enhances this activity. A set of ten 2-(4-R-phenoxy/phenylthio)alkanoic esters of lupinine were synthesized and evaluated. With the exception of two, all prepared esters exhibited good affinity for central muscarinic receptors, with pKi values in the range of 6.67 to 7.68 (corresponding to Ki values of approximately 214 to 21 nM) [2]. This represents a >800-fold improvement in binding affinity compared to the parent alkaloid. The study also demonstrated that these derivatives retained an in vivo pharmacological profile similar to the starting alkaloid, with some exhibiting potent smooth muscle relaxant activity (IC50 3–9 µg/mL) [2].

Medicinal Chemistry Structure-Activity Relationship Alkaloid Derivatization

Lupinine Demonstrates In Vitro Immunomodulatory Activity: Inhibition of TNF-α and Nitric Oxide Production in Macrophages

In lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, (-)-lupinine inhibited the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and the production of nitric oxide (NO), with IC50 values of 8.24 µM and 1.1 µM, respectively . It also inhibited LPS-induced lymphocyte proliferation with an IC50 of 0.9 µM . This specific anti-inflammatory profile in a well-characterized cellular model provides a quantitative basis for its use in immunological research, distinct from its cholinergic activities.

Immunology Inflammation Macrophage Biology

Lupinine as a Chromatographic Standard: Precise Physicochemical Properties for Analytical Method Development

For analytical chemistry and quality control applications, the precise and reproducible physicochemical properties of pure lupinine are critical. Commercial reference standards, such as (-)-Lupinine (97% purity) from Thermo Scientific, are characterized by a melting point of 62-65°C and a boiling point of 160-164°C at 4 mmHg . Its molecular weight is 169.26 g/mol (C10H19NO) [1]. These well-defined properties, combined with its detection and quantification by LC-MS/MS alongside other lupin alkaloids (e.g., sparteine, lupanine) , establish lupinine as a reliable and essential standard for developing and validating analytical methods for complex alkaloid mixtures.

Analytical Chemistry Chromatography Method Validation

High-Value Application Scenarios for Lupinin Informed by Quantitative Differentiation


Cholinergic Research Probe: Selective Cholinesterase Inhibition with Minimal Receptor Cross-Reactivity

Lupinin's potent inhibition of human acetylcholinesterase (hAChE IC50: 11.6 nM) combined with its weak affinity for muscarinic (IC50: 190 µM) and nicotinic (IC50 >500 µM) receptors [1] makes it an ideal chemical probe for studies requiring isolated enzyme inhibition. It allows researchers to study the downstream effects of elevated acetylcholine without confounding direct receptor agonism or antagonism. This profile is in stark contrast to sparteine, a VGSC blocker [2], or lupanine, a KATP channel modulator [3].

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Optimization

The lupinine core is a validated starting point for generating compound libraries with enhanced activity. Direct evidence shows that simple esterification can increase muscarinic receptor binding affinity by over 800-fold [4]. This quantitative improvement demonstrates the scaffold's potential for SAR-driven drug discovery. Procurement of pure lupinine enables the synthesis of these high-value derivatives, a strategy not replicable with other in-class alkaloids without their own distinct derivatization pathways.

Analytical Chemistry: Reference Standard for Alkaloid Quantification in Food and Feed Safety

Lupinin is a key marker in the quantitative analysis of quinolizidine alkaloids in lupin-based food and feed products, which is critical for safety assessments by bodies like the EFSA [5]. The availability of high-purity standards with well-defined physicochemical properties (e.g., melting point 62-65°C, purity ≥97%) is essential for the development and validation of accurate LC-MS/MS methods . Its use as a standard is necessitated by its presence in various *Lupinus* species and its contribution to the total alkaloid load.

In Vitro Immunopharmacology: Investigation of Anti-Inflammatory Mechanisms in Macrophages

The defined activity of (-)-lupinine in inhibiting TNF-α (IC50: 8.24 µM) and nitric oxide (IC50: 1.1 µM) production in LPS-stimulated RAW264.7 macrophages provides a robust in vitro model for studying anti-inflammatory pathways. This specific, concentration-dependent effect offers a clear experimental system for investigating lupinine's immunomodulatory effects, differentiating its application from its cholinergic properties.

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